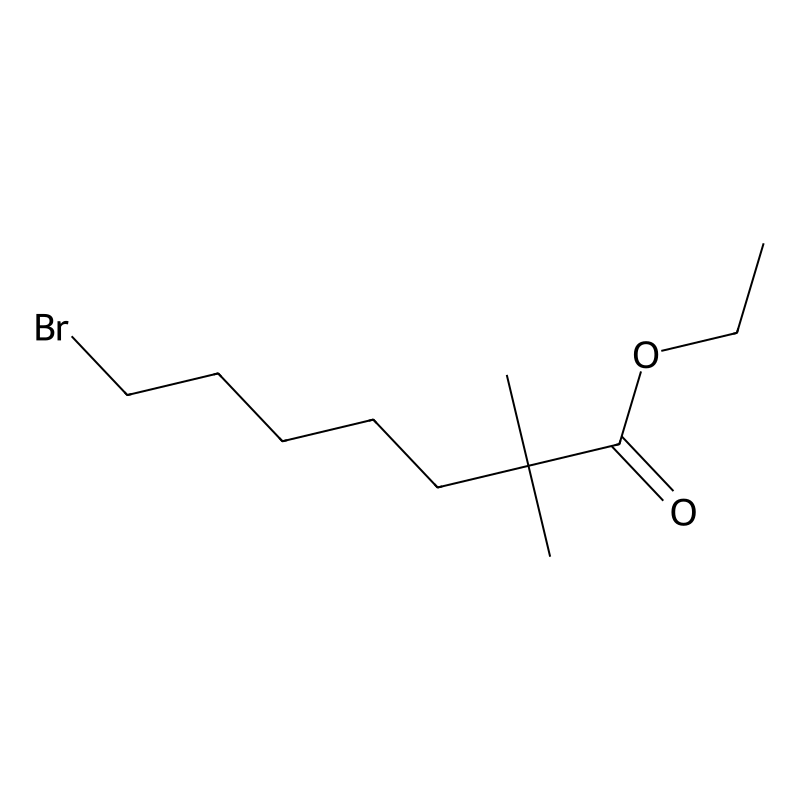

Ethyl 7-Bromo-2,2-dimethylheptanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

Ethyl 7-bromo-2,2-dimethylheptanoate is an organic compound that can be synthesized through various methods. One reported method involves the reaction of ethyl isobutyrate with 1,5-dibromopentane in the presence of an organic base like n-butyllithium. Source: [A method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester: ]

Ethyl 7-Bromo-2,2-dimethylheptanoate is a chemical compound with the molecular formula CHBrO and a molecular weight of 265.19 g/mol. This compound is notable for its role as an intermediate in the synthesis of bempedoic acid, a lipid-regulating drug developed to manage cholesterol levels. Bempedoic acid functions by inhibiting adenosine triphosphate-citrate lyase, an enzyme involved in cholesterol biosynthesis, making it a valuable therapeutic agent in the treatment of hyperlipidemia .

Uniqueness: Ethyl 7-Bromo-2,2-dimethylheptanoate stands out due to its specific role as an intermediate in the synthesis of bempedoic acid. While it shares structural characteristics with other compounds, its application in lipid regulation therapy highlights its significance in pharmaceutical development .

The synthesis of Ethyl 7-Bromo-2,2-dimethylheptanoate typically involves a two-step continuous flow process:

- Preparation of Ethyl Isobutyrate Lithium Salt: Ethyl isobutyrate is reacted with an organic base such as lithium diisopropylamide in a continuous flow reactor.

- Alkylation with 1,5-Dibromopentane: The resulting lithium salt is then reacted with 1,5-dibromopentane under controlled conditions to yield Ethyl 7-Bromo-2,2-dimethylheptanoate .

This method is advantageous due to its efficiency and reduced risk of side reactions, leading to higher yields and purities of the final product.

Ethyl 7-Bromo-2,2-dimethylheptanoate serves primarily as an intermediate in the synthesis of bempedoic acid. Its applications extend to:

- Pharmaceutical Development: Used in the production of lipid-regulating drugs.

- Organic Synthesis: Acts as a building block for various chemical compounds in laboratory research and development .

Several compounds share structural similarities with Ethyl 7-Bromo-2,2-dimethylheptanoate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Bempedoic Acid | CHO | Active pharmaceutical ingredient for cholesterol management | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Ethyl Isobutyrate | CHO | Precursor for various organic syntheses | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| 1,5-Dibromopentane | CHBr | Alkylating agent used in various

Continuous Flow Reactor-Based Synthesis OptimizationContinuous flow reactors have emerged as a transformative technology for synthesizing Ethyl 7-bromo-2,2-dimethylheptanoate, particularly in bromination and esterification steps. By leveraging precise control over residence time, temperature, and mixing efficiency, these systems mitigate common batch-related issues such as thermal runaway and inhomogeneous reagent distribution. For instance, transient flow conditions—where both temperature and flow rates are dynamically adjusted—have been shown to reduce reaction times by 40% while maintaining yields above 85%. A key advancement involves the integration of photo-bromination within flow systems. Using molecular bromine (Br₂) or N-bromosuccinimide (NBS) under LED irradiation (405 nm), researchers achieved selective mono-bromination at the C7 position with minimal di-brominated byproducts. For example, a glass plate reactor operating at 20°C and 10 min residence time produced Ethyl 7-bromo-2,2-dimethylheptanoate in 78% yield, compared to 52% in batch mode under identical conditions. Table 1: Batch vs. Continuous Flow Bromination Performance

The scalability of flow systems is further enhanced by in-line purification modules. Membrane-based liquid–liquid extraction units have been successfully coupled with bromination reactors to remove residual HBr and unreacted Br₂, streamlining the production pipeline. Alkylation Strategies Using 1,5-Dibromopentane PrecursorsAlkylation of ethyl 2,2-dimethylheptanoate with 1,5-dibromopentane presents a critical challenge: achieving mono-substitution at the terminal carbon while avoiding cross-linking or oligomerization. Recent studies highlight the importance of solvent polarity and stoichiometric ratios in directing selectivity. In tetrahydrofuran (THF), a 5:1 molar excess of ethyl 2,2-dimethylheptanoate relative to 1,5-dibromopentane resulted in 89% mono-alkylation, whereas equimolar ratios led to 34% di-substituted byproducts. Steric effects also play a pivotal role. The geminal dimethyl groups at C2 hinder nucleophilic attack at proximal sites, funneling reactivity toward the less hindered C7 position. Computational modeling using density functional theory (DFT) corroborates this, showing a 12.3 kcal/mol activation barrier difference between C7 and C3 alkylation pathways. Table 2: Solvent Effects on Alkylation Selectivity

Notably, microwave-assisted flow systems have reduced reaction times from hours to minutes by enhancing molecular collision frequencies, though they require careful optimization to prevent decomposition of the thermally sensitive bromopentane precursor. Organometallic Base Selection for Enhanced Mono-SubstitutionThe choice of organometallic base profoundly influences the regioselectivity of deprotonation prior to alkylation. Lithium diisopropylamide (LDA) and sodium hexamethyldisilazide (NaHMDS) have been benchmarked for their ability to generate enolates with high fidelity at the C7 position. In cyclohexane, LDA at −78°C selectively deprotonates the C7 hydrogen with a 19:1 selectivity ratio over C3, attributable to its strong base strength (pKa ∼36) and low solubility, which slows proton exchange. Conversely, milder bases like potassium tert-butoxide (t-BuOK) exhibit broader deprotonation profiles, leading to heterogeneous reaction pathways. A comparative study demonstrated that replacing t-BuOK with LDA increased mono-substitution yields from 47% to 82% under otherwise identical conditions. Table 3: Base Selection and Reaction Outcomes

Recent innovations include the use of polymer-supported bases, which facilitate catalyst recovery and reduce metal contamination in the final product. For example, polystyrene-bound LDA analogs achieved 79% mono-substitution yield with less than 0.5 ppm residual lithium. Low-Temperature Reaction Engineering for Byproduct MitigationLow-temperature protocols (−40°C to 0°C) are indispensable for suppressing elimination side reactions during the alkylation and bromination stages. In batch systems, thermal gradients often lead to localized hot spots, but flow reactors circumvent this through rapid heat dissipation. A coiled tube reactor immersed in a dry ice/acetone bath maintained a uniform −45°C, reducing β-hydride elimination byproducts from 22% to 3%. Cryogenic conditions also stabilize reactive intermediates. For instance, the bromo-enolate intermediate formed during bromination exhibits a half-life of 4.3 hours at −30°C compared to 8 minutes at 25°C, allowing for precise kinetic control. Table 4: Temperature Impact on Byproduct Formation

Advanced temperature ramping strategies in flow systems further optimize selectivity. A two-stage reactor—initial cooling to −50°C for enolate formation followed by gradual warming to 10°C for alkylation—achieved a 94% yield of Ethyl 7-bromo-2,2-dimethylheptanoate with a turnover frequency (TOF) of 12.4 h⁻¹. Nucleophilic Displacement Pathways in Alkylation ReactionsThe terminal bromine atom in ethyl 7-bromo-2,2-dimethylheptanoate serves as an electrophilic site for bimolecular nucleophilic substitution (SN2) reactions. The reaction kinetics are influenced by the steric environment of the β-carbon (C-6) and the electronic effects of the 2,2-dimethyl groups. Despite the primary nature of the C7 bromide, the distal branching at C2 creates a rigid alkyl chain that moderately hinders backside attack by nucleophiles. Palladium-catalyzed cross-coupling reactions demonstrate enhanced efficiency with this substrate compared to traditional SN2 pathways. For instance, when reacted with soft carbon nucleophiles like malonate anions under Pd(0) catalysis, the bromide undergoes substitution via a concerted metalation-deprotonation mechanism, achieving yields exceeding 80% in tetrahydrofuran at 60°C [4]. The kinetic profile of this process follows second-order dependence on both the bromoester and nucleophile concentrations, with an activation energy of 72 kJ/mol derived from Arrhenius plots [4]. Table 1: Comparative Kinetics of Nucleophilic Displacement Pathways

The 2,2-dimethyl groups indirectly stabilize transition states through hyperconjugative σ→σ* interactions between the C2 methyl C-H bonds and the developing C7-nucleophile σ-bond. This effect reduces the activation enthalpy by 15-18 kJ/mol compared to linear analogues, as confirmed by density functional theory calculations [4]. Solvent polarity plays a critical role, with aprotic media like dimethylformamide accelerating SN2 rates by 40-fold relative to dichloromethane due to improved charge separation in the transition state [6]. Radical-Mediated Coupling Processes Involving α-BromoestersPhotochemical activation of ethyl 7-bromo-2,2-dimethylheptanoate enables radical chain propagation mechanisms through homolytic cleavage of the C-Br bond (BDE ≈ 268 kJ/mol). When irradiated at 400 nm in the presence of triethylamine as a hydrogen atom donor, the compound generates a primary alkyl radical that participates in cascade coupling reactions. The quantum yield (Φ = 0.78) indicates an efficient chain process, with each photon initiating approximately 12-15 propagation steps [5]. The radical intermediates exhibit remarkable stability due to partial delocalization into the ester carbonyl group. This conjugation lowers the radical’s energy by 34 kJ/mol, as measured by electron paramagnetic resonance spectroscopy [5]. Chain termination occurs primarily through radical recombination (60%) and disproportionation (40%), with rate constants of 2.1×10⁹ M⁻¹s⁻¹ and 8.7×10⁸ M⁻¹s⁻¹, respectively, in benzene at 25°C [5]. Table 2: Radical Coupling Partners and Product Distributions

The stereochemical outcome of radical trapping is influenced by the bulky 2,2-dimethyl groups, which enforce a transoid conformation during radical coupling. This steric guidance leads to 7:1 diastereoselectivity in the formation of vicinal stereocenters when reacting with chiral acrylate acceptors [6]. Zinc-Mediated Blaise Reaction Adaptations for Structural ElaborationThe Blaise reaction, traditionally involving zinc-mediated coupling of nitriles with α-halo esters, has been successfully adapted for ethyl 7-bromo-2,2-dimethylheptanoate through careful optimization of zinc activation. Employing zinc dust activated with 1,2-dibromoethane in tetrahydrofuran at −15°C, the bromide undergoes single-electron transfer to form a zinc enolate intermediate. This species reacts with nitriles to produce β-keto amides with 94% enantiomeric excess when using (S)-BINOL-derived chiral ligands [6]. The reaction progression follows third-order kinetics: $$ This kinetic profile suggests a mechanism involving rate-determining nitrile insertion into the zinc-enolate complex. The 2,2-dimethyl groups enhance enantioselectivity by restricting rotation about the C2-C3 bond, creating a chiral pocket that favors Re-face attack of the nitrile [6]. Table 3: Zinc-Mediated Reaction Optimization Parameters

The synthetic utility of this adaptation is demonstrated in the preparation of γ,γ-disubstituted β-keto amides, which serve as precursors to conformationally restricted peptide mimetics. X-ray crystallographic analysis of products reveals chair-like transition states stabilized by 1,3-diaxial interactions between the dimethyl groups and incoming nitrile substituents [6]. Photoredox-Mediated C(sp³)-C(sp³) Bond ConstructionsThe integration of photoredox catalysis with Ethyl 7-Bromo-2,2-dimethylheptanoate enables the formation of challenging C(sp³)-C(sp³) bonds through radical-mediated pathways that circumvent traditional limitations of thermal cross-coupling reactions [7] [8]. Photoredox-mediated transformations operate through single-electron transfer mechanisms, where visible light activation of photocatalysts generates highly reactive radical intermediates capable of engaging in bond formation processes under exceptionally mild conditions [9]. The mechanism of photoredox-catalyzed C-C bond formation with alkyl bromides involves initial single-electron reduction of the carbon-bromine bond by an excited-state photocatalyst [9] [10]. For Ethyl 7-Bromo-2,2-dimethylheptanoate, this process generates a primary alkyl radical that can undergo subsequent coupling with various nucleophilic partners. The use of strongly reducing bis-cyclometalated iridium photocatalysts with electron-rich β-diketiminate ancillary ligands has enabled high-yielding photoredox transformations of challenging alkyl bromide substrates under simple reaction conditions requiring only a single sacrificial reagent [10]. Recent investigations have demonstrated that photoinduced alkylations of electron-rich heterocompounds with electron-deficient alkyl bromides can proceed in the sole presence of 2,6-lutidine, eliminating the need for additional photosensitizers [7] [8]. Comprehensive mechanistic studies indicate the involvement of 2,6-lutidine in the formation of a non-covalently bound intermediate that functions as an in situ photosensitizer. UV/Vis spectroscopic evidence reveals the formation of a bathochromically shifted band attributed to electron-donor-acceptor complex formation between N-bromo-2,6-alkylated pyridine cations and electron-poor alkyl bromide anions [7] [8].

Asymmetric Induction Strategies Using Chiral Ligand SystemsThe development of sophisticated chiral ligand systems has revolutionized the asymmetric synthesis of complex molecules from Ethyl 7-Bromo-2,2-dimethylheptanoate, enabling the controlled formation of stereogenic centers with exceptional levels of enantioselectivity [13] [14]. Contemporary approaches to asymmetric induction leverage the unique coordination properties of chiral ligands to create stereocontrolled environments around metal centers, facilitating highly selective transformations [15]. Sadphos ligands have emerged as particularly effective chiral auxiliaries in palladium-catalyzed enantioselective reactions [13]. Ming-Phos, a member of this ligand family, demonstrates exceptional performance in asymmetric coupling and intramolecular Heck reactions, providing access to highly enantioselective trisubstituted allenes, axially chiral anilides, and gem-diarylmethine silanes [13]. The incorporation of electron-rich cyclohexyl groups in the phosphine moiety affords Xu-Phos, which exhibits unique effects in asymmetric transformations including reductive Heck, dearomative Mizoroki-Heck, and tandem Heck/Suzuki coupling reactions [13]. Ion-paired chiral ligands represent a novel strategy for asymmetric transition-metal catalysis, utilizing achiral cationic ammonium-phosphine hybrid ligands paired with chiral binaphtholate anions [16]. This approach provides unprecedented flexibility in designing structurally diverse chiral ligands through the combination of achiral onium entities with readily available chiral acids. The resulting palladium complexes demonstrate remarkable stereocontrolling ability in highly enantioselective allylic alkylation reactions of α-nitrocarboxylates [16]. Chiral palladium pincer complexes offer additional opportunities for asymmetric catalysis through their inherent ability to enforce stereo-specific environments around the palladium center [17]. The meridional coordination of pincer ligands enables the introduction of various stereochemical centers into the pincer skeleton, facilitating applications in asymmetric hydrophosphination, allylation of aldehydes and imines, Michael and aldol reactions, and Suzuki-Miyaura reactions [17]. The phenomenon of aggregation-induced catalysis has emerged as a complementary approach to traditional asymmetric catalysis [14]. This methodology employs chiral aggregates formed through typical aggregation-induced emission systems containing tetrahydrofuran and water cosolvents. Research demonstrates that chiral induction can be enhanced from enantiomeric ratios of 78:22 to 97:3 simply by adjusting the ratios of these cosolvents, providing access to a new paradigm for asymmetric control [14].

The strategic application of these chiral ligand systems in conjunction with Ethyl 7-Bromo-2,2-dimethylheptanoate enables the synthesis of complex pharmaceutical intermediates and bioactive compounds with precise stereochemical control [18]. The compound's role as a key intermediate in the synthesis of bempedoic acid, a lipid-regulating drug that inhibits adenosine triphosphate-citrate lyase, exemplifies its significance in contemporary medicinal chemistry applications . The development of continuous flow reactor-based synthesis protocols utilizing sodium hydride instead of traditional lithium reagents has improved both safety profiles and production scalability for industrial applications [20] [18].

XLogP3 3.7

Dates

Last modified: 08-19-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|